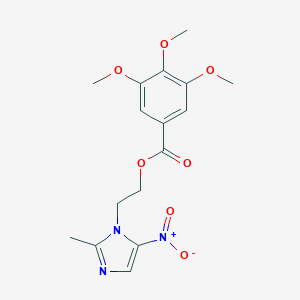
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate, also known as MNITB, is a compound that has shown promising results in scientific research as a potential drug candidate. It is a derivative of imidazole, a heterocyclic organic compound, and benzoate, a salt or ester of benzoic acid.
Mecanismo De Acción
The mechanism of action of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate involves the inhibition of DNA repair pathways, leading to increased DNA damage and cell death in cancer cells. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate has been shown to inhibit the activity of the DNA repair enzyme, poly(ADP-ribose) polymerase (PARP), which is involved in the repair of DNA damage caused by radiation and chemotherapy. This inhibition leads to the accumulation of DNA damage and cell death in cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate has been shown to have low toxicity and good pharmacokinetic properties in preclinical studies. It has also been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased tumor growth and increased survival in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate has several advantages for lab experiments, including its low toxicity, good pharmacokinetic properties, and selective cytotoxicity for cancer cells. However, 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate has limitations such as its low solubility in aqueous solutions and the need for optimization of its synthesis method for higher yields and purity.
Direcciones Futuras
There are several future directions for the research on 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate. One direction is the optimization of its synthesis method for higher yields and purity. Another direction is the exploration of its potential therapeutic applications in other types of cancer and in combination with other cancer treatments. Additionally, the development of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate analogs with improved pharmacokinetic properties and efficacy is another potential future direction.
Métodos De Síntesis
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate can be synthesized through a multi-step process involving the reaction of imidazole with 2-bromoethyl benzoate, followed by nitration and reduction. The final product is obtained by esterification of the resulting amine with 3,4,5-trimethoxybenzoic acid. The purity and yield of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate can be optimized through various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate has been studied for its potential therapeutic applications in cancer treatment, specifically as a radiosensitizer and chemosensitizer. Radiosensitizers are compounds that enhance the sensitivity of cancer cells to radiation therapy, while chemosensitizers enhance the sensitivity of cancer cells to chemotherapy. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate has shown to increase the efficacy of both radiation therapy and chemotherapy in preclinical studies.
Propiedades
Número CAS |
104575-36-2 |
|---|---|
Nombre del producto |
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate |
Fórmula molecular |
C16H19N3O7 |
Peso molecular |
365.34 g/mol |
Nombre IUPAC |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C16H19N3O7/c1-10-17-9-14(19(21)22)18(10)5-6-26-16(20)11-7-12(23-2)15(25-4)13(8-11)24-3/h7-9H,5-6H2,1-4H3 |
Clave InChI |
SVTLMDWAMSAFIE-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-] |
SMILES canónico |
CC1=NC=C(N1CCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-] |
Otros números CAS |
104575-36-2 |
Sinónimos |
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



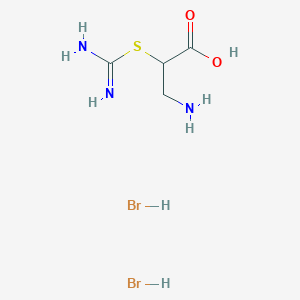
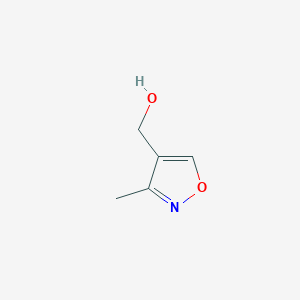
![1-Hydroxy-4-[5-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-2-phenylpyrazol-3-yl]oxy-N-(4-tetradecoxyphenyl)naphthalene-2-carboxamide](/img/structure/B9543.png)
![2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B9546.png)

![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B9549.png)
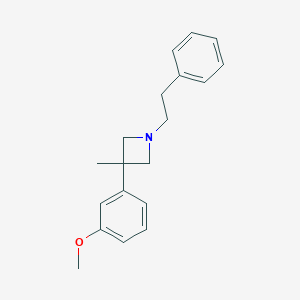
![6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B9555.png)
![4-Amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4-fluoro-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B9558.png)
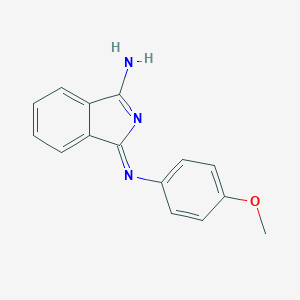
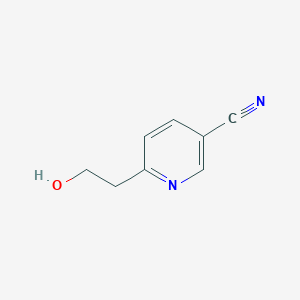
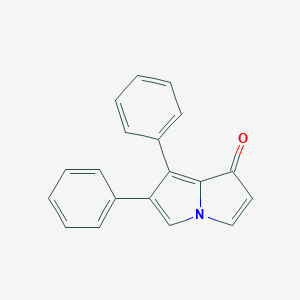
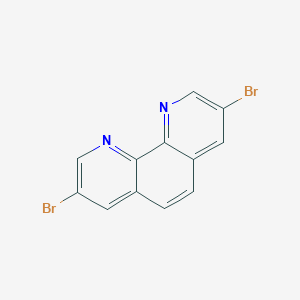
![2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione](/img/structure/B9567.png)